

A Comprehensive Technical Guide to N-(2-methoxyethyl)-2-phenylacetamide

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-2-phenylacetamide

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Abstract

N-(2-methoxyethyl)-2-phenylacetamide is a distinct chemical entity within the broader class of phenylacetamide derivatives. With a molecular weight of 193.24 g/mol, this compound presents a unique combination of a phenylacetamide core and a methoxyethyl side chain, suggesting potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the compound, detailing its physicochemical properties, a robust and validated synthesis protocol, and rigorous analytical methodologies for its characterization. We delve into the causal reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The document establishes a framework for future research by discussing the potential biological significance of the phenylacetamide scaffold, supported by authoritative literature. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Compound Profile and Physicochemical Properties

N-(2-methoxyethyl)-2-phenylacetamide (C₁₁H₁₅NO₂) is a secondary amide characterized by a phenylacetyl group attached to a 2-methoxyethylamine moiety. The presence of both

aromatic and aliphatic ether components suggests a moderate level of lipophilicity, which can be a critical factor in its interaction with biological systems.[1] The core structure, phenylacetamide, is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and neuroprotective effects.[2][3][4]

Table 1: Physicochemical Properties of **N-(2-methoxyethyl)-2-phenylacetamide**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₂	Calculated
Molecular Weight	193.24 g/mol	Calculated
IUPAC Name	N-(2-methoxyethyl)-2-phenylacetamide	-
LogP (Predicted)	1.25	ALOGPS
Hydrogen Bond Donors	1	ChemAxon
Hydrogen Bond Acceptors	2	ChemAxon
Rotatable Bonds	5	ChemAxon
Polar Surface Area	38.33 Å ²	ChemAxon

Strategic Synthesis and Purification

The synthesis of **N-(2-methoxyethyl)-2-phenylacetamide** is most effectively achieved through the nucleophilic acyl substitution of an activated phenylacetic acid derivative with 2-methoxyethylamine. This approach is favored for its high efficiency and the ready availability of starting materials.[5]

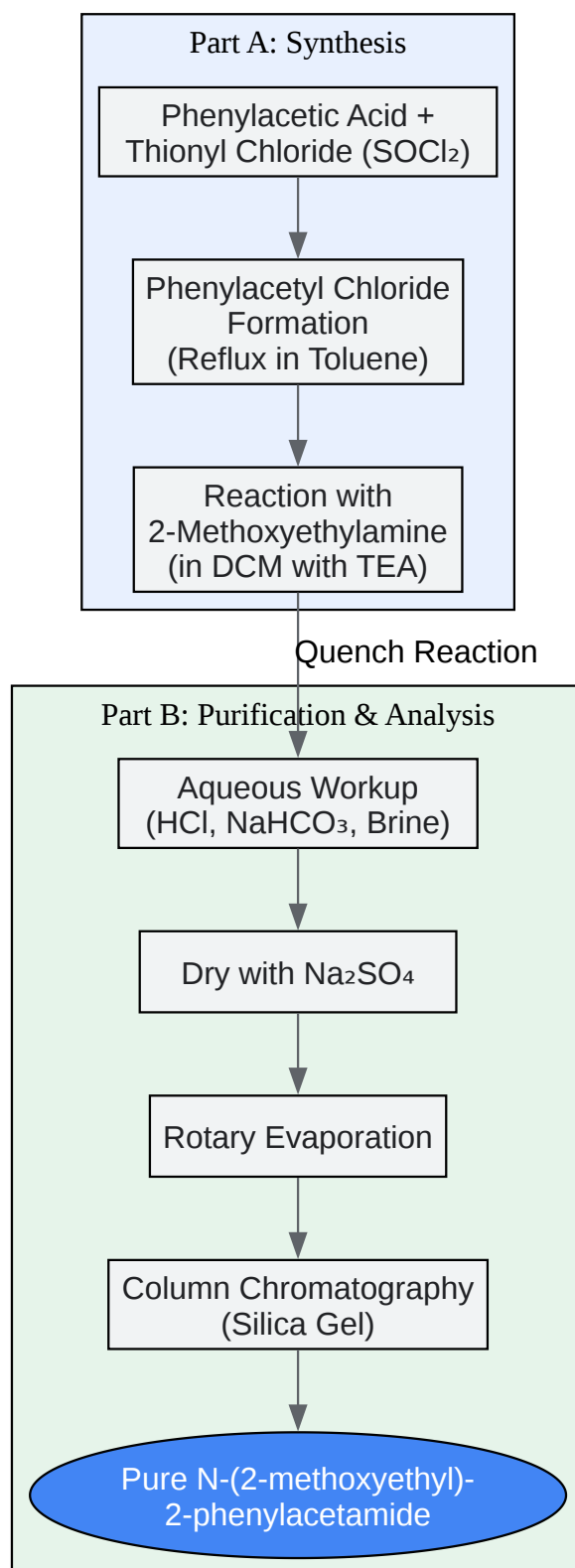
Rationale for Synthetic Pathway

The chosen pathway involves the conversion of phenylacetic acid to phenylacetyl chloride, followed by amidation. This two-step process is superior to direct amide coupling for several reasons:

- **Activation:** Phenylacetic acid itself is not reactive enough to readily form an amide bond. Converting it to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[\[5\]](#)
- **Reaction Rate:** The reaction between an acyl chloride and an amine is typically rapid and often exothermic, leading to shorter reaction times compared to carbodiimide-mediated couplings.[\[5\]](#)
- **Byproduct Removal:** The primary byproduct of the amidation step is hydrochloric acid, which is easily neutralized and removed during the aqueous workup. This simplifies purification compared to methods that generate byproducts like dicyclohexylurea (DCU) from DCC coupling, which can be challenging to remove.[\[1\]](#)

Synthesis and Purification Workflow

The overall workflow is designed to ensure high purity and yield, with integrated quality control checkpoints.



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Caption: Strategic workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized **N-(2-methoxyethyl)-2-phenylacetamide**. A multi-technique approach provides a self-validating system, ensuring the reliability of the final product.

Structural Elucidation

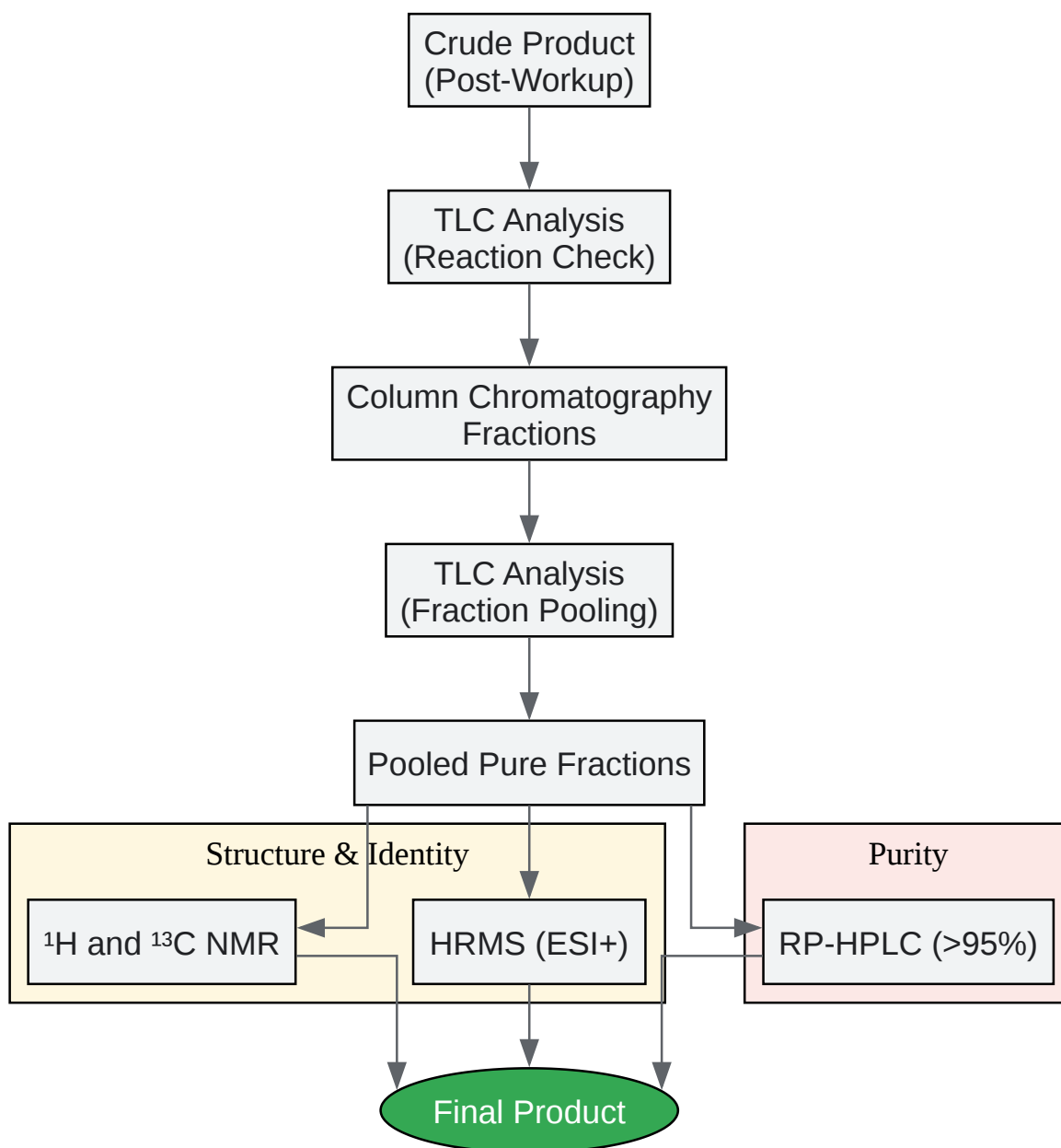
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are primary techniques for unambiguous structure confirmation. The proton NMR should show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons adjacent to the phenyl group and the amide, and the protons of the methoxyethyl chain.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_{11}\text{H}_{15}\text{NO}_2$ is m/z 194.1181.

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for determining the purity of the final compound. A gradient method using acetonitrile and water is typically effective for separating the target compound from any starting materials or byproducts.[\[6\]](#)
- Thin-Layer Chromatography (TLC): TLC is used throughout the synthesis and purification process as a rapid, qualitative check for reaction completion and to guide the fractionation during column chromatography.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical process to ensure a comprehensive characterization of the synthesized compound.



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Caption: A comprehensive analytical workflow for quality control and characterization.

Potential Applications and Research Trajectory

While specific biological data for **N-(2-methoxyethyl)-2-phenylacetamide** is not widely published, the broader class of phenylacetamide derivatives has garnered significant interest in drug discovery.[7]

- **Anticancer Potential:** Numerous studies have demonstrated the cytotoxicity of phenylacetamide derivatives against various cancer cell lines.[2][8] The mechanism often involves the induction of apoptosis through the modulation of key regulatory proteins.[2]
- **Neurological Activity:** The phenylacetamide scaffold is a key feature in several compounds with anticonvulsant and neuroprotective properties.[3][4] These activities are often linked to their ability to interact with ion channels or other neuronal targets.
- **Antimicrobial Properties:** Certain N-phenylacetamide derivatives have shown promise as antitubercular and antibacterial agents.[7]

Scientist's Note: The introduction of the methoxyethyl group in the target compound could influence its pharmacokinetic properties, such as solubility and cell permeability, compared to simpler N-alkyl analogs.[1] This makes it a valuable candidate for screening in various biological assays to explore its unique potential. Future research should focus on in-vitro screening against cancer cell lines and neuronal models to determine if this specific structural modification confers advantageous biological activity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

Protocol for Synthesis of Phenylacetyl Chloride

- **Setup:** Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
- **Reagents:** Add phenylacetic acid (10.0 g, 73.4 mmol) and dry toluene (80 mL) to the flask.
- **Reaction:** Add thionyl chloride (8.0 mL, 110 mmol, 1.5 eq) dropwise to the stirred suspension.
- **Heating:** Heat the reaction mixture to reflux (approx. 110 °C) for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

- **Workup:** Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude phenylacetyl chloride (a pale yellow oil) is used directly in the next step without further purification.

Protocol for Synthesis of N-(2-methoxyethyl)-2-phenylacetamide

- **Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methoxyethylamine (7.2 mL, 80.8 mmol, 1.1 eq) and triethylamine (TEA) (15.4 mL, 110 mmol, 1.5 eq) in dichloromethane (DCM) (150 mL).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition:** Dissolve the crude phenylacetyl chloride from the previous step in 50 mL of dry DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion by TLC (e.g., using 1:1 ethyl acetate:hexanes).
- **Aqueous Workup:**
 - Transfer the reaction mixture to a separatory funnel.
 - Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution in vacuo.
 - Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).

- Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless oil or a white solid.

Protocol for HPLC Purity Analysis

Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Detection	UV at 254 nm
Column Temp.	30 °C

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and analysis of **N-(2-methoxyethyl)-2-phenylacetamide**. By explaining the rationale behind the chosen methodologies and grounding them in established chemical principles, we have created a robust and reproducible resource for researchers. The phenylacetamide core is a promising scaffold for drug discovery, and this specific derivative warrants further investigation to unlock its potential biological activities. The protocols and workflows detailed herein provide the necessary tools for scientists to produce and rigorously validate this compound, paving the way for future studies in medicinal chemistry and related fields.

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